3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride
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Overview
Description
“3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride” is a chemical compound with the CAS Number: 2225144-38-5 . It has a molecular weight of 339.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2S.2ClH/c14-12-9-18(16,17)13-8-15(7-11(12)13)6-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 339.29 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Scaffold Applications
- Scaffold for Drug Discovery : This compound is proposed as a low molecular weight polar scaffold for constructing compound libraries used in drug discovery. Practical syntheses of derivatives of this bicyclic scaffold were developed, focusing on [3 + 2] cycloaddition reactions. The conformational properties and potential to generate libraries of 3D-shaped molecules were explored (Yarmolchuk et al., 2011).
Synthesis of Derivatives
- Functionalized Pyrrole Synthesis : A new type of functionalized pyrrole, likely of interest for pharmaceutical applications, was synthesized using this compound. The process involved reactions with tosylmethyl isocyanide (TsMIC) and other components, demonstrating its utility in creating novel pyrrole units (Banala et al., 2010).
- Heteroaromatic Derivatives : The compound has been used in the synthesis of heteroaromatic derivatives such as benzo[1,4]dioxine, showcasing its versatility in creating diverse molecular structures (Storsberg et al., 2003).
Pharmaceutical Research
- Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines : The compound serves as an intermediate in the preparation of pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines, which are of interest in pharmaceutical research (Vega & Gil, 1991).
Novel Synthetic Methods
- Building Blocks for Synthesis : New building blocks for synthesis, such as 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides, have been prepared using variants of this compound. These are used in reactions like Diels-Alder reactions to create new types of compounds (Ando et al., 1995).
Structural Analysis and Applications
- X-Ray Diffraction Studies : The compound and its derivatives have been explored using X-ray diffraction studies to understand their structural properties, critical for various scientific applications (Acharya et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.2ClH/c14-12-9-18(16,17)13-8-15(7-11(12)13)6-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBASFICYVGMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)S(=O)(=O)CC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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